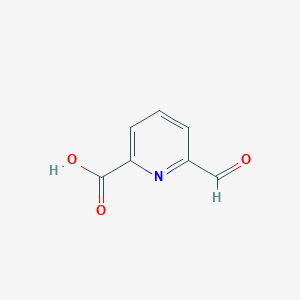

6-Formylpyridine-2-carboxylic acid

説明

特性

IUPAC Name |

6-formylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUQNAWDINBWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555208 | |

| Record name | 6-Formylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499214-11-8 | |

| Record name | 6-Formylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis from 2-Aminopyridine Derivatives

One efficient method involves starting from 6-aminopyridine-2-carboxylic acid. The process typically includes the following steps:

- Protection of the Amino Group: The amino group is protected, often as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions during subsequent steps.

- Formylation: The protected intermediate undergoes formylation at the 6-position, commonly via a Vilsmeier–Haack reaction (using DMF and POCl₃) or similar formylating agents.

- Deprotection: The Boc group is removed under acidic conditions to yield the free amine or directly to the target compound if further conversion is unnecessary.

- Oxidation (if required): If the intermediate is an alcohol or another precursor, oxidation to the aldehyde may be performed using mild oxidants.

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Protection | Boc₂O, base | Protect amino group |

| Formylation | Vilsmeier–Haack (DMF/POCl₃) | Introduce formyl group |

| Deprotection | Acidic conditions | Remove Boc group |

| Oxidation | Mild oxidant (if needed) | Convert to aldehyde |

Direct Functionalization of Pyridine-2-carboxylic Acid

Another approach involves direct formylation of pyridine-2-carboxylic acid at the 6-position. This can be challenging due to regioselectivity but is possible with carefully chosen conditions:

- Directed ortho-metalation (DoM): Using strong bases (e.g., LDA) to deprotonate the 6-position, followed by reaction with DMF to introduce the formyl group.

- Electrophilic Substitution: Less common due to lower reactivity of the pyridine ring, but possible with activating groups or under forcing conditions.

- Fewer steps if regioselectivity is achieved

- Avoids protection-deprotection cycles

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Metalation | LDA or similar base | Activate 6-position |

| Formylation | DMF | Introduce formyl group |

| Acid Workup | Aqueous acid | Isolate product |

Literature and Patent Examples

Several patents and research articles report practical syntheses of this compound and its derivatives:

- Jew et al., 2003: The compound was prepared and then coupled with phenols, thiophenols, and anilines to generate a library of derivatives for biological evaluation. The synthetic details indicate the use of coupling agents (e.g., DCC, EDC) for esterification and amidation, implying the availability of the acid as a starting material.

- WO2006/21801 A1 (Kudos Pharmaceuticals): Describes a scalable process for producing this compound, likely involving protection, selective formylation, and deprotection steps.

Comparative Data Table

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Protection-Formylation | 6-Aminopyridine-2-carboxylic acid | Boc₂O, DMF/POCl₃, acid | ~80 | No chromatography | Efficient, scalable, mild conditions |

| Direct Ortho-Metalation | Pyridine-2-carboxylic acid | LDA, DMF, acid workup | Variable | Extraction | Regioselectivity can be challenging |

| Patent/Derivative Synthesis | This compound | Coupling agents (DCC, EDC) | N/A | Standard methods | Used for derivative synthesis |

化学反応の分析

Types of Reactions: 6-Formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.

Major Products Formed:

Oxidation: 6-Pyridinecarboxylic acid.

Reduction: 6-Hydroxymethylpyridine-2-carboxylic acid.

Substitution: Derivatives with substituted functional groups at the formyl or carboxylic acid positions.

科学的研究の応用

Chemical Synthesis

Synthetic Routes:

6-Formylpyridine-2-carboxylic acid can be synthesized through several methods, primarily involving the oxidation of 6-methylpyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Other methods include reduction and substitution reactions utilizing various nucleophiles.

Common Reagents:

- Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).

- Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

- Substitution Nucleophiles: Amines, alcohols, thiols.

Major Products:

- Oxidation Products: 6-Pyridinecarboxylic acid.

- Reduction Products: 6-Hydroxymethylpyridine-2-carboxylic acid.

- Substitution Derivatives: Various functional group-substituted derivatives of the compound.

Biological Activities

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. A study demonstrated that derivatives synthesized from this compound showed significant inhibition of telomerase activity, a critical factor in cancer cell proliferation. For instance, certain derivatives displayed enhanced in vitro telomerase inhibitory activity and substantial in vivo tumor suppression .

Mechanism of Action:

The compound's biological effects are attributed to its ability to interact with various molecular targets. The formyl group acts as an electrophile, facilitating nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. The carboxylic acid group can form hydrogen bonds and ionic interactions with macromolecules, influencing their structure and function.

Industrial Applications

Specialty Chemicals and Agrochemicals:

In industry, this compound is utilized in the production of specialty chemicals, dyes, and agrochemicals. Its unique structure allows it to serve as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Case Studies:

-

Telomerase Inhibition Study:

- Objective: Evaluate the efficacy of this compound derivatives in inhibiting telomerase.

- Results: Certain derivatives demonstrated superior inhibition compared to standard compounds, indicating potential as anticancer agents.

- Antimicrobial Activity Assessment:

作用機序

The mechanism of action of 6-Formylpyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 6-formylpyridine-2-carboxylic acid with structurally related pyridine-carboxylic acid derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Functional Group Variations

Key Observations:

- Functional Group Reactivity : The carboxylic acid group in this compound enables salt formation or decarboxylation, whereas its methyl ester analog (Methyl 6-formylpyridine-2-carboxylate) is less acidic and more lipophilic .

- Halogen Effects : Bromine or fluorine substituents (e.g., 6-bromo or 6-fluoro analogs) enhance electrophilicity, facilitating cross-coupling reactions or serving as hydrogen-bond acceptors .

生物活性

6-Formylpyridine-2-carboxylic acid (6-FPCA), an organic compound with the molecular formula C₇H₅NO₃, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

6-FPCA features a pyridine ring substituted with both a formyl group (-CHO) at the 6-position and a carboxylic acid group (-COOH) at the 2-position. These functional groups are crucial for its reactivity and interaction with biological systems. The compound has a molecular weight of 151.12 g/mol and is known for its versatility in organic synthesis and medicinal chemistry applications.

The biological activity of 6-FPCA is largely attributed to its ability to interact with various molecular targets within cells:

- Electrophilic Reactions : The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function.

Antimicrobial Properties

Research indicates that 6-FPCA exhibits significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : Compounds derived from 6-FPCA have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of these compounds.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that derivatives of 6-FPCA could serve as potential lead compounds in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of 6-FPCA has been explored through various studies:

- Cell Line Studies : In vitro assays using human cancer cell lines such as HCT-116 (colorectal carcinoma) and HepG2 (liver carcinoma) have demonstrated that 6-FPCA can inhibit cell proliferation. The compound's IC50 values were reported in the low micromolar range, indicating potent cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 5 |

| HepG2 | 3 |

- Mechanistic Insights : The anticancer effects are believed to involve the induction of apoptosis and cell cycle arrest, potentially mediated by oxidative stress pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Case Studies

- Telomerase Inhibition : A study involving derivatives of 6-FPCA reported significant telomerase inhibitory activity, which is crucial for cancer cell immortality. One specific derivative demonstrated notable in vivo tumor suppression in animal models .

- Combination Therapies : Research has indicated that combining 6-FPCA with other chemotherapeutic agents may enhance its efficacy against resistant cancer types, suggesting a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Formylpyridine-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A key synthetic approach involves the hydrolysis of methyl 6-formylpyridine-2-carboxylate (CAS 69950-65-8) under acidic or basic conditions. For example, refluxing the methyl ester with 1M NaOH at 80°C for 4 hours yields the carboxylic acid derivative. Critical parameters include temperature control to prevent decomposition of the formyl group and pH adjustment during neutralization to isolate the product . Alternative routes may employ direct formylation of pyridine-2-carboxylic acid derivatives using Vilsmeier-Haack reagents, though this requires anhydrous conditions and precise stoichiometry to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-) typically shows a singlet at δ 10.1 ppm (formyl proton) and aromatic protons between δ 8.0–8.5 ppm. C NMR confirms the carbonyl (C=O) groups at ~167 ppm (carboxylic acid) and ~192 ppm (formyl).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures >95% purity, as validated in similar pyridinecarboxylic acid derivatives .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (theoretical [M-H]: 150.03; observed: 150.02) .

Advanced Research Questions

Q. How does the formyl group in this compound influence its reactivity in forming coordination complexes or Schiff bases?

- Methodological Answer : The electron-withdrawing formyl group enhances electrophilicity, facilitating Schiff base formation with primary amines. For example, refluxing with aniline in ethanol yields a stable imine derivative, confirmed by IR (C=N stretch at ~1620 cm). Coordination complexes with transition metals (e.g., Cu) can be synthesized by reacting the compound with metal salts in methanol, followed by characterization via X-ray crystallography to determine binding modes .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. To address this:

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing the formyl group with trifluoromethyl or morpholino groups) and test activity against a consistent biological target (e.g., enzyme inhibition assays).

- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for pH, solvent (DMSO concentration ≤0.1%), and incubation time .

- Computational Modeling : Perform docking studies to correlate electronic properties (HOMO-LUMO gaps) with observed bioactivity, as demonstrated in pyrimidinecarboxylic acid derivatives .

Q. What are the challenges in designing stable metal-organic frameworks (MOFs) using this compound as a linker?

- Methodological Answer : The formyl group’s susceptibility to hydrolysis under basic conditions limits its use in aqueous MOF synthesis. To mitigate this:

- Non-Aqueous Solvents : Use dimethylacetamide (DMA) or tetrahydrofuran (THF) during coordination with Zn or Fe.

- Post-Synthetic Modification : Introduce the formyl group after MOF assembly via selective oxidation of alcohol-functionalized linkers, preserving framework integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。